3-ethyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-ethyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar purine derivatives have been shown to exhibit anti-proliferative activities against various cell lines, including hl60, hela, and a549 . These compounds inhibit enzymes such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Mode of Action
For instance, some purine derivatives can induce S-phase arrest and apoptosis in HL-60 cells .
Biochemical Pathways
The compound likely affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . Antifolates, a class of compounds to which this compound may belong, have been used as antimetabolite anticancer agents for a long time . They inhibit enzymes like DHFR, TS, GARFT, and AICARFT, which are deeply involved in the one-carbon transfer .
Result of Action
The result of the compound’s action can vary depending on the specific cell line it interacts with. For example, in HL-60 cells, the compound can induce S-phase arrest and apoptosis . The compound’s effect on lysosomes and mitochondria has also been confirmed, indicating that the induction of apoptosis is acting through a lysosome-nonmitochondrial pathway .
Properties
IUPAC Name |
2-ethyl-6-(3-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-4-26-21(29)19-20(25(2)23(26)30)24-22-27(19)14-18(15-9-6-5-7-10-15)28(22)16-11-8-12-17(13-16)31-3/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEOYOOAMBJOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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